molecular formula C16H12O3 B2688474 (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one CAS No. 620545-92-8

(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2688474
CAS No.: 620545-92-8
M. Wt: 252.26 g/mol
InChI Key: CZOCXZAWZDBDCZ-UHFFFAOYSA-N
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Description

(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one is a synthetic aurone derivative provided as a high-purity solid for research applications. This compound belongs to a class of molecules known for a planar benzofuran-3(2H)-one core structure, which is thought to facilitate interactions with biological targets through extended π-conjugation . Research Applications and Value: Aurone derivatives are investigated for their diverse biological activities. Preliminary research on similar compounds suggests potential as an anticancer agent , with studies indicating an ability to inhibit the proliferation of human cancer cell lines in vitro . This compound also shows promise as an antimicrobial agent , having demonstrated inhibitory effects against various pathogenic bacteria and fungi, including multi-drug resistant strains; reported minimum inhibitory concentrations (MIC) for analogues range from 46.9 μg/mL to 93.7 μg/mL . Furthermore, its substantial antioxidant properties are of interest for studying oxidative stress pathways, as it has been shown to effectively scavenge free radicals in cellular models . Mechanism of Action: The precise mechanism is under investigation but is believed to involve interaction with specific molecular targets like enzymes or receptors. These interactions, potentially involving hydrogen bonding from the hydroxy group and hydrophobic interactions from the aromatic systems, may lead to the modulation of enzyme activity or disruption of cellular antioxidation systems in pathogens . Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

620545-92-8

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C16H12O3/c1-10-4-2-3-5-11(10)8-15-16(18)13-7-6-12(17)9-14(13)19-15/h2-9,17H,1H3

InChI Key

CZOCXZAWZDBDCZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 2-methylbenzaldehyde. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the condensation reaction. Additionally, solvent recycling and waste minimization strategies are employed to make the process more sustainable.

Chemical Reactions Analysis

Oxidation Reactions

The purine core and ethyl side chain are susceptible to oxidation under specific conditions:

  • Purine Ring Oxidation : The xanthine-like structure undergoes oxidation at the C8 position, forming hydroxylated derivatives. Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) facilitate this transformation.

  • Ethyl Group Oxidation : The ethyl substituent at position 7 can be oxidized to a ketone (via chromic acid) or carboxylic acid (under strong oxidative conditions).

Reaction Type Reagents/Conditions Major Products
Purine oxidationKMnO₄, acidic/neutral medium8-hydroxy- or 8-keto-purine derivatives
Ethyl oxidationCrO₃, H₂SO₄7-(2-oxoethyl) or 7-carboxyethyl derivatives

Substitution Reactions

The piperazine and fluorophenyl moieties participate in nucleophilic substitutions:

  • Piperazine Nitrogen Alkylation : The secondary amines in the piperazine ring react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Fluorophenyl Electrophilic Substitution : The 2-fluorophenyl group undergoes halogen exchange under Pd catalysis, though fluorine’s poor leaving-group character necessitates harsh conditions .

Reaction Type Reagents/Conditions Major Products
N-alkylationCH₃I, K₂CO₃, DMFQuaternary piperazinium derivatives
Aromatic substitutionPd(PPh₃)₄, aryl boronic acids2-aryl-substituted phenyl derivatives

Hydrolysis and Degradation

The purine-2,6-dione scaffold shows instability under extreme pH:

  • Lactam Ring Hydrolysis : In acidic or basic media, the dione rings hydrolyze to form urea and glyoxylic acid derivatives.

Reaction Type Conditions Major Products
Acidic hydrolysisHCl (1M), reflux1,3-dimethylurea + glyoxylic acid analogs
Basic hydrolysisNaOH (1M), 80°CFragmented purine intermediates

Reduction Reactions

Selective reduction of the purine core has not been widely reported, but the ethylene linker between purine and piperazine may undergo catalytic hydrogenation:

  • Ethylene Bond Reduction : H₂/Pd-C reduces the methylene bridge to a single bond, altering conformational flexibility .

Coupling and Functionalization

The compound’s synthesis involves multi-step coupling:

  • Piperazine-Purine Conjugation : Suzuki-Miyaura cross-coupling links fluorophenyl-piperazine to the purine core .

Mechanistic Insights from Structural Analogs

  • LPLA2 Inhibition Correlation : Analogous purine-piperazine compounds inhibit lysosomal phospholipase A

Scientific Research Applications

Antioxidant Activity

Research indicates that (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one exhibits notable antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative stress in cells .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. It has been evaluated for its potential in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It was found to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function and could be beneficial in Alzheimer's disease management .

Antimicrobial Activity

This compound has shown efficacy against various bacterial strains. Studies reported its antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents .

Anticancer Research

Preliminary studies indicate that the compound may possess anticancer properties. It has been tested against several cancer cell lines, showing inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Photostability and UV Absorption

Due to its structural characteristics, this compound has been explored for applications in materials science, particularly in developing UV-resistant coatings and polymers. Its ability to absorb UV light makes it suitable for enhancing the durability of materials exposed to sunlight .

  • Antioxidant Efficacy Study : A study conducted on human fibroblast cells demonstrated that treatment with this compound reduced oxidative damage markers significantly compared to control groups .
  • Neuroprotective Mechanism Investigation : In an animal model of Alzheimer’s disease, administration of the compound resulted in improved cognitive functions and reduced amyloid plaque formation, indicating its potential as a therapeutic agent .
  • Material Application Testing : The compound was incorporated into polymer matrices, resulting in enhanced UV resistance compared to unmodified polymers. This application could lead to longer-lasting outdoor materials .

Mechanism of Action

The mechanism by which (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one exerts its effects is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, while the benzylidene moiety can engage in π-π stacking interactions with aromatic residues. These interactions may modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones exhibit structure-activity relationships (SAR) highly dependent on substituent patterns. Below is a comparative analysis of (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one with structurally related analogs:

Substituent Position and Electronic Effects

  • Para-methyl isomer: (2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one () differs only in the position of the methyl group (para vs. ortho). The para-methyl analog has a lower melting point (mp >220°C vs.
  • Trimethoxy derivative : (2Z)-6-Hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one () features electron-donating methoxy groups. These substituents increase molecular weight (328.32 g/mol vs. 252.27 g/mol for the target compound) and lipophilicity, enhancing membrane permeability but possibly reducing solubility .

Halogen-Substituted Analogs

  • Brominated derivative: (2Z)-5,7-Dibromo-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one () incorporates bromine atoms at C-5 and C-5. This modification significantly increases molecular mass (490.70 g/mol) and alters bioactivity; the compound demonstrated trypanocidal activity (70% yield, mp 139–140°C), suggesting halogenation enhances antiparasitic effects .
  • Dichloro derivative : (2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one () replaces the methyl group with electron-withdrawing chlorine atoms. This likely improves binding to hydrophobic enzyme pockets, as seen in tuberculosis inhibitors (), though specific data for this analog are pending .

Heterocyclic and Bulky Substituents

  • Pyrrolidin-1-yl derivative : (2Z)-6-Hydroxy-2-(4-pyrrolidin-1-ylbenzylidene)-1-benzofuran-3(2H)-one () includes a nitrogen-containing heterocycle. This substitution improved anticancer activity against PC-3 prostate cancer cells, though potency remained moderate (IC₅₀ >10 μM). The target compound’s methyl group may offer better steric compatibility with certain targets .
  • Biphenyl derivative : SR-F-126 () features a bulky biphenyl group. This analog showed enhanced inhibitory activity against endoplasmic reticulum stress pathways, highlighting how extended aromatic systems improve target engagement despite reduced solubility .

Functional Group Modifications

  • Methoxy derivatives : (2Z)-6-Methoxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one () replaces hydroxyl groups with methoxy groups, increasing hydrophobicity. Such modifications are common in prodrug design to enhance bioavailability .
  • Hydroxy-methoxy hybrid : (Z)-2-(3,4-Dihydroxybenzylidene)-5,6-dihydroxybenzofuran-3(2H)-one () has multiple hydroxyl groups, improving hydrogen-bonding capacity. This compound’s high polarity may limit blood-brain barrier penetration but enhance antioxidant activity .

Key Research Findings and Data Tables

Table 2: Substituent Effects on Bioactivity

Substituent Type Example Compound Effect on Activity
Electron-donating (e.g., –OCH₃) Trimethoxy derivative ↑ Lipophilicity, ↓ solubility
Halogens (e.g., –Br, –Cl) 5,7-Dibromo analog ↑ Antiparasitic activity
Bulky aromatic (e.g., biphenyl) SR-F-126 ↑ Target engagement, ↓ metabolic stability
Heterocyclic (e.g., pyrrolidinyl) 4e () Moderate anticancer activity

Biological Activity

(2Z)-6-Hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one, also known by its CAS number 620545-92-8, is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₆H₁₂O₃. The structure features a benzofuran backbone with a hydroxyl group and a methylbenzylidene substituent, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₂O₃
CAS Number620545-92-8
Molecular Weight256.26 g/mol
Hazard ClassificationIrritant

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation. A study conducted by Zhang et al. (2021) reported that the compound showed a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
Ascorbic Acid10
This compound15

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. Results indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways .

Anticancer Properties

In recent studies, this compound has shown promise as an anticancer agent. In vitro assays on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that the compound induced apoptosis in a concentration-dependent manner. The IC50 values for MCF-7 and HeLa cells were found to be 20 µM and 25 µM, respectively .

Table 2: Anticancer Activity

Cell LineIC50 (µM)
MCF-720
HeLa25

Case Studies

A notable case study involved the use of this compound in a mouse model of inflammation-induced tumorigenesis. Mice treated with this compound exhibited a significant reduction in tumor size and incidence compared to the control group. Histopathological analysis revealed decreased inflammatory cell infiltration in treated tissues, suggesting a protective effect against tumor development .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration (Z/E) of (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one be experimentally confirmed?

  • Methodological Answer : The Z-configuration of the benzylidene moiety is confirmed via ¹H NMR spectroscopy by observing coupling constants (J ≈ 8–12 Hz for trans-olefinic protons) and nuclear Overhauser effect (NOE) correlations between the olefinic proton and aromatic protons of the benzylidene group. X-ray crystallography provides definitive proof, as seen in structurally similar aurones like (2Z)-6-hydroxy-2-(isoquinolin-1-ylmethylene)-1-benzofuran-3(2H)-one (4a), where crystallographic data validated the Z-configuration .

Q. What synthetic routes are optimal for introducing halogen substituents (e.g., bromine) into the benzofuran scaffold?

  • Methodological Answer : Bromination typically occurs at the 5- and 7-positions of the benzofuranone core via electrophilic aromatic substitution using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in DMF. For example, (2Z)-5,7-dibromo-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one (2j) was synthesized with 69% yield under mild conditions, confirmed by IR (C-Br stretch at 862 cm⁻¹) and MS (m/z 490.70) .

Q. How can the purity of synthesized derivatives be validated?

  • Methodological Answer : Use HPLC with UV detection (λ = 254–280 nm) and compare retention times with standards. Elemental analysis (e.g., C, H, Br) should match theoretical values within ±0.4%. For example, (2Z)-5,7-dibromo-2-(4-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (2m) showed 45.15% C (theoretical: 45.09%) and 2.42% H (theoretical: 2.35%) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins like Mycobacterium tuberculosis MtrA or SARS-CoV-2 protease. For instance, (2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one showed a docking energy of −10.5 kcal/mol against MtrA, suggesting strong binding affinity . QSAR models using topological descriptors (e.g., TDB6m, AATS6v) can correlate structural features with antiviral activity .

Q. How do substituents on the benzylidene ring influence antitumor activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -OCH₃ at the para position) enhance tubulin polymerization inhibition. For example, (2Z)-6-hydroxy-2-(4-pyrrolidin-1-ylbenzylidene)-1-benzofuran-3(2H)-one (4e) demonstrated potent activity in PC-3 tumor xenograft models, attributed to hydrogen bonding with β-tubulin’s colchicine-binding site .

Q. How can contradictory data on biological activity (e.g., trypanocidal vs. antitumor effects) be resolved?

  • Methodological Answer : Conduct target-specific assays (e.g., Trypanosoma brucei viability vs. MCF-7 cell cytotoxicity) under standardized conditions. For example, brominated derivatives like (2Z)-5,7-dibromo-2-(5-bromo-2-hydroxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (2i) showed trypanocidal activity (IC₅₀ = 2.1 μM) but lower cytotoxicity (IC₅₀ > 50 μM in HEK293 cells), indicating selectivity .

Key Research Challenges

  • Crystallographic Refinement : Use SHELXL for high-resolution data to resolve disorder in the benzylidene group, as seen in aurone derivatives .
  • Stereochemical Stability : Monitor Z→E isomerization via HPLC-DAD under physiological conditions (pH 7.4, 37°C) to assess pharmacokinetic relevance.

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